N-benzyl-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
N-BENZYL-2-(5-METHOXY-2-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring, a methoxy group, and a benzyl group, among other functional groups
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-benzyl-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C21H22N4O3S/c1-15-8-9-22-21(24-15)29-14-17-10-18(26)19(28-2)12-25(17)13-20(27)23-11-16-6-4-3-5-7-16/h3-10,12H,11,13-14H2,1-2H3,(H,23,27) |
InChI Key |
UPLFJHYEIMWXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(5-METHOXY-2-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base like sodium hydroxide.
Formation of the Final Compound: The final step involves the coupling of the intermediate compounds to form the target molecule, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(5-METHOXY-2-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-BENZYL-2-(5-METHOXY-2-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for conditions requiring modulation of specific molecular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(5-METHOXY-2-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins and enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-2-(5-METHOXY-2-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of N-BENZYL-2-(5-METHOXY-2-{[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of functional groups allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
